(5-Phenyl-4h-[1,2,4]triazol-3-ylmethyl)-carbamic acid tert-butyl ester
Overview
Description
(5-Phenyl-4h-[1,2,4]triazol-3-ylmethyl)-carbamic acid tert-butyl ester is a useful research compound. Its molecular formula is C14H18N4O2 and its molecular weight is 274.32 g/mol. The purity is usually 95%.
The exact mass of the compound tert-butyl [(3-phenyl-1H-1,2,4-triazol-5-yl)methyl]carbamate is 274.14297583 g/mol and the complexity rating of the compound is 324. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Synthesis and Molecular Interaction
- Synthetic Applications : Tert-butyl carbamates are pivotal in synthetic chemistry, serving as intermediates in the development of pharmaceuticals and other biologically active compounds. For example, tert-butyl carbazate derivatives have been explored for their antimicrobial activities, showcasing the versatility of these compounds in medicinal chemistry (Ghoneim & Mohamed, 2013).
- Molecular Structure Analysis : The molecular structure of tert-butyl N-trifluoromethylcarbamate reveals an unusually short N-CF3 bond, suggesting unique electronic properties and potential reactivity patterns that could be exploited in chemical synthesis and materials science (Brauer et al., 1988).
- Catalysis and Reactivity : Palladium(II) complexes involving triazole-based N-heterocyclic carbene ligands, including tert-butyl substituted derivatives, have demonstrated promising catalytic activities in cross-coupling reactions. These findings highlight the application of tert-butyl carbamates in facilitating complex chemical transformations (Turek et al., 2014).
- Molecular Interactions and Hydrogen Bonding : The study of carbamate derivatives, including tert-butyl variants, provides insight into the interplay of hydrogen bonds within molecular structures. Such analyses are crucial for understanding the principles of molecular assembly and designing molecules with desired properties (Das et al., 2016).
Properties
IUPAC Name |
tert-butyl N-[(3-phenyl-1H-1,2,4-triazol-5-yl)methyl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-14(2,3)20-13(19)15-9-11-16-12(18-17-11)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,15,19)(H,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVWKOQZGLDCHBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC(=NN1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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